molecular formula C15H14O3 B15053981 2,2'-(2-Furylmethylene)bis(5-methylfuran) CAS No. 59212-78-1

2,2'-(2-Furylmethylene)bis(5-methylfuran)

Cat. No.: B15053981
CAS No.: 59212-78-1
M. Wt: 242.27 g/mol
InChI Key: YRRVBDHDMOAQJG-UHFFFAOYSA-N
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Description

Contextualization within Biomass-Derived Furanic Compounds

Furanic compounds are a class of heterocyclic organic molecules derived from the dehydration of carbohydrates found in lignocellulosic biomass. Key platform chemicals such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) serve as versatile starting materials for a wide array of value-added chemicals and biofuels. 2,2'-(2-Furylmethylene)bis(5-methylfuran) is situated within this chemical space as a higher-order oligomer, specifically a C15 furanic compound, formed from the condensation of smaller, biomass-derived furanics. Its synthesis represents a pathway to larger, more complex molecules from simple, renewable feedstocks, contributing to the development of sustainable chemical processes.

Significance as a Trimer in Oligomerization and Condensation Reactions

The formation of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is a prime example of an acid-catalyzed hydroxyalkylation/alkylation (HAA) reaction. This process involves the reaction of an aldehyde (like furfural) with two equivalents of another furanic compound (such as 2-methylfuran). The resulting trimeric structure, which links three furan (B31954) rings, is a key intermediate in the production of high-carbon-number molecules. These larger molecules are of particular interest as precursors to liquid transportation fuels, including jet fuel and diesel, as they can be further processed through hydrodeoxygenation to yield high-energy-density alkanes.

Overview of Research Focus on 2,2'-(2-Furylmethylene)bis(5-methylfuran)

Current research on 2,2'-(2-Furylmethylene)bis(5-methylfuran) is predominantly centered on its synthesis. A significant body of work has been dedicated to developing efficient catalytic systems for the condensation reaction of 2-methylfuran (B129897) and furfural. Investigations have explored a variety of catalysts, including solid acids, ionic liquids, and mineral acids, to optimize the yield and selectivity of the trimer. The primary motivation for this research is its potential as a renewable feedstock for the production of advanced biofuels. While the synthesis is well-explored, further research is needed to fully characterize its physicochemical properties and explore its reactivity in other chemical transformations beyond hydrodeoxygenation.

Chemical and Physical Properties

While extensive experimental data for 2,2'-(2-Furylmethylene)bis(5-methylfuran) is not widely available in public literature, its basic properties can be compiled from chemical databases and computational models.

PropertyValue
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
IUPAC Name2-[(furan-2-yl)(5-methylfuran-2-yl)methyl]-5-methylfuran
Synonyms5,5'-(Furan-2-ylmethylene)bis(2-methylfuran), 2,2'-(2-Furanylmethylene)bis[5-methylfuran]
AppearanceNot reported
Boiling PointEstimated to be high due to molecular weight
DensityNot reported
SolubilityExpected to be soluble in common organic solvents

Synthesis and Yields

The primary route for the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is the acid-catalyzed reaction of 2-methylfuran and furfural. Research has focused on maximizing the yield of this C15 intermediate using various catalysts.

CatalystReaction ConditionsYield (%)Reference
Sulfuric AcidNot specified94.6 chemspider.com
Formic AcidNot specified88.9 chemspider.com
N-butyl, N-butyl sulfonic acid bisulfate imidazole (B134444) ionic liquidsNot specified92 chemspider.com
Lignosulfonate-formaldehyde resin (LF resin)Optimized conditions89 chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59212-78-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C15H14O3/c1-10-5-7-13(17-10)15(12-4-3-9-16-12)14-8-6-11(2)18-14/h3-9,15H,1-2H3

InChI Key

YRRVBDHDMOAQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CO2)C3=CC=C(O3)C

Origin of Product

United States

Synthetic Methodologies for 2,2 2 Furylmethylene Bis 5 Methylfuran

Oligomerization Pathways via Furfuryl Alcohol

Oligomerization of furfuryl alcohol (FA) presents a direct route to forming larger molecules, including the target C15 trimer. This process involves the acid-catalyzed dehydration and condensation of FA monomers.

The use of heterogeneous catalysts like tungsten oxide has been explored for the oligomerization of furfuryl alcohol. In liquid-phase systems at 100°C and ambient pressure, tungsten oxide catalysts have been shown to facilitate the formation of various oligomers. researchgate.netresearchgate.net Among the products identified are five different dimers and two trimers. researchgate.net One of the specific trimers observed is 2,2'-(furylmethylene)bis(5-methylfuran). researchgate.netresearchgate.net The dominant dimer products in this system are typically difurfuryl ether and 5-furfuryl-furfuryl alcohol. researchgate.net

Acid catalysis is fundamental to the polymerization of furfuryl alcohol. researchgate.netacs.orgnorthwestern.edu Both homogeneous mineral acids, such as sulfuric acid, and solid acid catalysts can effectively convert furfuryl alcohol into a mixture of oligomers and polymers. researchgate.netresearchgate.net The reaction proceeds through the protonation of the alcohol group, followed by the loss of water to form a highly reactive carbocation. This cation then undergoes electrophilic substitution with another furfuryl alcohol molecule, leading to the formation of dimers and subsequently larger oligomers. acs.org The process is complex, and under acidic conditions, furfuryl alcohol can readily polymerize even at room temperature. researchgate.netnorthwestern.edu A thorough understanding of the reaction mechanisms is crucial to control the product distribution and selectively favor the formation of desired oligomers like 2,2'-(2-Furylmethylene)bis(5-methylfuran). acs.org

Hydroxyalkylation/Alkylation (HAA) Reactions

The most widely studied and efficient method for synthesizing 2,2'-(2-Furylmethylene)bis(5-methylfuran) is the Hydroxyalkylation/Alkylation (HAA) reaction. This C-C coupling reaction involves the condensation of 2-methylfuran (B129897) with furfural (B47365). rsc.org

The HAA reaction is an acid-catalyzed process where furfural reacts with two molecules of 2-methylfuran to form the C15 target compound. mdpi.comrsc.org This reaction is a cornerstone for producing long-chain hydrocarbon intermediates suitable for diesel or jet fuel precursors from biomass-derived furanics. rsc.org

Homogeneous acid catalysts have proven effective for this transformation. The reaction catalyzed by sulfuric acid can achieve a yield of 94.6% for 5,5′-(furan-2-ylmethylene)bis(2-methylfuran). mdpi.com Formic acid has also been utilized as a catalyst, resulting in a slightly lower but still high yield of 88.9%. mdpi.com The performance of solid acid catalysts is often benchmarked against strong mineral acids; for instance, the Nafion-212 resin catalyst has shown yields comparable to those obtained with 72% sulfuric acid. rsc.org

Catalyst SystemYield of 2,2'-(2-Furylmethylene)bis(5-methylfuran)Reference
Sulfuric Acid94.6% mdpi.com
Formic Acid88.9% mdpi.com

To overcome issues associated with homogeneous catalysts, such as separation and corrosion, significant research has focused on developing robust solid acid catalysts.

Nafion Resins: Perfluorosulfonic acid resins, particularly Nafion-212, have demonstrated high activity and stability in the HAA of 2-methylfuran and furfural. nih.govresearchgate.net Under optimized conditions (323 K for 2 hours), a product yield of 75% can be achieved. mdpi.com Nafion resins are often considered benchmark materials among solid acid catalysts for this reaction due to their strong acidity. rsc.orgmdpi.com

Humins-Derived Carbon: Humins, which are carbonaceous polymeric byproducts from the acid-catalyzed dehydration of sugars, can be valorized by converting them into effective solid acid catalysts. mdpi.comnih.gov Through low-temperature pyrolysis and sulfonation, humins are transformed into carbonaceous materials with a high surface area and a significant density of sulfonic acid (SO3H) groups. mdpi.com These catalysts have shown good activity, achieving a 64.2% yield in the HAA of 2-methylfuran and furfural at 323 K, and exhibit excellent reusability for at least four cycles without significant loss of activity. mdpi.com

Lignosulfonate-Derived Catalysts: Lignosulfonate, a byproduct of the sulfite (B76179) pulping industry, serves as an inexpensive and renewable precursor for creating effective solid acid catalysts. rsc.orgmdpi.comnih.gov Catalysts prepared through the protonation of phenol-formaldehyde condensates of sodium lignosulfonate have shown superior performance. rsc.orgresearchgate.net Specifically, an "LF resin" prepared from sodium lignosulfonate and formaldehyde (B43269) demonstrated greater activity and selectivity than commercial Amberlyst resins, achieving an 89% yield of 2,2'-(2-Furylmethylene)bis(5-methylfuran) under optimized conditions. rsc.orgmdpi.com

Solid Acid CatalystYield of 2,2'-(2-Furylmethylene)bis(5-methylfuran)Key FeaturesReference
Nafion-212 Resin75%High activity and stability, perfluorosulfonic acid resin. mdpi.comnih.govresearchgate.net
Humins-Derived Carbon64.2%Derived from biomass waste, good reusability. mdpi.com
Lignosulfonate-Derived Catalyst (LF Resin)89%Cost-effective, derived from pulping byproduct, superior to Amberlyst resins. rsc.orgmdpi.com

Acid-Catalyzed Condensation of 2-Methylfuran and Furfural

Ionic Liquid Systems for Enhanced Yields

Ionic liquids (ILs) have emerged as effective catalysts for the HAA reaction between 2-methylfuran and furfural due to their tunable acidity and potential for recyclability. Specifically, Brønsted acidic ionic liquids have been designed to catalyze this transformation.

Researchers have synthesized N-methyl (or butyl), N-butyl sulfonic acid bisulfate imidazole (B134444) ionic liquids for this purpose. In comparative studies, N-butyl, N-butyl sulfonic acid bisulfate imidazole ionic liquids and their trifluoromethyl sulfonate counterparts demonstrated the highest and most similar catalytic activities for the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran). Another study utilized a cost-effective 2-hydroxy-N,N-dimethylethane-based acidic ionic liquid, which achieved complete conversion of the furfural at 60 °C, with high selectivity towards the desired HAA products. researchgate.net

Magnetically Separable Solid Acid Catalysts for Condensation

While the principle of using magnetically separable solid acid catalysts is established in biomass conversion to facilitate easy catalyst recovery, specific research detailing their application for the condensation of furfural with 2-methylfuran to produce 2,2'-(2-Furylmethylene)bis(5-methylfuran) is not extensively documented in the reviewed literature. However, the viability of this approach has been demonstrated in analogous HAA reactions. For instance, a recyclable magnetic solid acid catalyst, [Fe3O4@SiO2-Pr-Py-H][2HSO42−], was successfully used for the HAA reaction of 2-methylfuran with formaldehyde, yielding bis(5-methylfuran-2-yl)methane with 86% efficiency. This suggests a strong potential for developing similar magnetic catalyst systems tailored for the reaction with furfural.

Optimization of Reaction Parameters in HAA Systems

The yield of 2,2'-(2-Furylmethylene)bis(5-methylfuran) in HAA systems is highly dependent on the interplay of several key reaction parameters. Optimization of these variables is crucial for maximizing product formation and minimizing side reactions.

Influence of Catalyst Loading, Temperature, and Reaction Time

Systematic studies have demonstrated that catalyst loading, reaction temperature, and reaction time significantly affect the outcome of the HAA reaction between 2-methylfuran and furfural. rsc.org

Catalyst Loading: The amount of catalyst directly influences the reaction rate. An adequate concentration of acid sites is necessary to efficiently catalyze the reaction. Investigations using various cation exchange resins have been performed to determine the optimal loading for maximizing the yield of the C15 precursor. rsc.org

Temperature: The reaction temperature impacts both the reaction rate and selectivity. For instance, using a niobic acid catalyst thermally treated at 400 °C (NAC400), a maximum yield of 90% of the C15 fuel precursor was achieved under optimized conditions. rsc.org Similarly, when using LF resin, a type of protonated sulfonic-acid-based catalyst derived from sodium lignosulfonate, yields can reach up to 89% under optimized conditions. mdpi.com

Reaction Time: The duration of the reaction must be carefully controlled. Insufficient time leads to incomplete conversion, while prolonged reaction times can promote the formation of undesired byproducts and heavier compounds.

The table below summarizes the yields obtained with different catalyst systems under their respective optimized conditions.

Catalyst SystemReactantsOptimized YieldReference
Niobic Acid (NAC400)2-Methylfuran, Furfural90% rsc.org
LF Resin2-Methylfuran, Furfural89% mdpi.com
Hierarchical H–Y-mod-1 Zeolite2-Methylfuran, Furfural71.7% figshare.com
Water carbon with sulfonic acid groups2-Methylfuran, Furfural83% mdpi.com

Mechanistic Investigations of 2,2'-(2-Furylmethylene)bis(5-methylfuran) Formation

The formation of 2,2'-(2-Furylmethylene)bis(5-methylfuran) proceeds via a hydroxyalkylation/alkylation (HAA) mechanism, which is a form of electrophilic aromatic substitution on the electron-rich furan (B31954) ring. The reaction is catalyzed by Brønsted or Lewis acids. rsc.orgresearchgate.net

The proposed mechanism involves the following key steps:

Activation of Furfural: The acid catalyst (H+) protonates the carbonyl oxygen of furfural. This activation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

First Nucleophilic Attack (Hydroxyalkylation): An electron-rich 2-methylfuran molecule acts as a nucleophile. The C5 position of the furan ring, being the most nucleophilic, attacks the activated carbonyl carbon of furfural. This step forms a protonated intermediate.

Deprotonation: Loss of a proton from the attacking furan ring restores its aromaticity and yields a furfuryl alcohol intermediate, specifically (5-methylfuran-2-yl)(furan-2-yl)methanol.

Carbocation Formation: The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (H2O). Subsequent loss of water generates a resonance-stabilized carbocation.

Second Nucleophilic Attack (Alkylation): A second molecule of 2-methylfuran attacks the carbocation. Again, the attack occurs at the C5 position of the 2-methylfuran ring.

Final Deprotonation: A final deprotonation step occurs, regenerating the acid catalyst and yielding the final product, 2,2'-(2-Furylmethylene)bis(5-methylfuran).

This HAA pathway is a critical C-C coupling strategy for upgrading smaller biomass-derived molecules into larger precursors suitable for transportation fuels. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 2 Furylmethylene Bis 5 Methylfuran

Spectroscopic Techniques for Molecular Confirmation

The synergistic use of various spectroscopic methods provides a comprehensive and unambiguous structural determination of 2,2'-(2-Furylmethylene)bis(5-methylfuran). Each technique offers unique insights into the different facets of its molecular structure, from elemental composition and fragmentation patterns to the nature of chemical bonds and the carbon framework.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 2,2'-(2-Furylmethylene)bis(5-methylfuran), GC-MS provides crucial information regarding its molecular weight and fragmentation pattern, which aids in confirming its structure.

The mass spectrum of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is characterized by a molecular ion peak (M+) that corresponds to its molecular weight. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, resulting from the cleavage of specific bonds upon electron ionization. The analysis of these fragments allows for the deduction of the structural arrangement of the atoms within the molecule.

Table 1: Key Mass Spectral Data for 2,2'-(2-Furylmethylene)bis(5-methylfuran)

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Interpretation
242100.0Molecular Ion [M]+
24316.5[M+1]+ isotope peak
19947.1Fragment
20045.0Fragment
17131.7Fragment
15728.3Fragment
16119.3Fragment
12815.9Fragment
12915.3Fragment
18511.4Fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an instrumental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds present. These frequencies are characteristic of specific functional groups. For 2,2'-(2-Furylmethylene)bis(5-methylfuran), the IR spectrum provides evidence for the presence of the furan (B31954) rings, methyl groups, and the methylene (B1212753) bridge.

Key absorption bands in the IR spectrum of 2,2'-(2-Furylmethylene)bis(5-methylfuran) confirm its structural features. The presence of C-H stretching vibrations characteristic of aromatic furan rings and aliphatic methyl and methylene groups, as well as C-O-C stretching of the furan ether linkage, are all identifiable.

Table 2: Characteristic Infrared Absorption Bands for 2,2'-(2-Furylmethylene)bis(5-methylfuran)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3100-3000MediumC-H StretchAromatic (Furan Ring)
~2950-2850MediumC-H StretchAliphatic (Methyl & Methylene)
~1600-1500VariableC=C StretchAromatic (Furan Ring)
~1250-1000StrongC-O-C StretchEther (Furan Ring)
~1450 & ~1375MediumC-H BendMethyl Group
~1465MediumC-H ScissoringMethylene Group

Raman Spectroscopy for Structural Insights

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering further insights into the carbon skeleton of 2,2'-(2-Furylmethylene)bis(5-methylfuran). The Raman spectrum helps to confirm the presence and substitution pattern of the furan rings.

Table 3: Expected Raman Shifts for 2,2'-(2-Furylmethylene)bis(5-methylfuran) based on Furan Derivatives

Expected Raman Shift (cm⁻¹) Vibrational Mode Structural Feature
~3100-3000C-H StretchAromatic (Furan Ring)
~1600-1500C=C Symmetric StretchAromatic (Furan Ring)
~1400-1300Ring BreathingFuran Ring
~1100-1000Ring BreathingFuran Ring
~2950-2850C-H StretchAliphatic (Methyl & Methylene)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon-13 (13C NMR)

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. The 13C NMR spectrum of 2,2'-(2-Furylmethylene)bis(5-methylfuran) provides information on the number of non-equivalent carbon atoms and their chemical environments. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, and the chemical shift of the signal is indicative of the electronic environment of that carbon.

Although a specific experimental 13C NMR spectrum for 2,2'-(2-Furylmethylene)bis(5-methylfuran) was not found in the available literature, the expected chemical shifts can be predicted based on the known values for substituted furans. The spectrum would be expected to show distinct signals for the carbons of the two 5-methylfuran rings, the unsubstituted furan ring, the methyl groups, and the methylene bridge.

Table 4: Predicted Carbon-13 (13C) NMR Chemical Shifts for 2,2'-(2-Furylmethylene)bis(5-methylfuran)

Carbon Atom Predicted Chemical Shift (ppm)
C2 (unsubstituted furan)~142
C3, C4 (unsubstituted furan)~110-105
C5 (unsubstituted furan)~140
C2' (5-methylfuran)~150
C3' (5-methylfuran)~106
C4' (5-methylfuran)~115
C5' (5-methylfuran)~152
Methylene Carbon (-CH2-)~30-40
Methyl Carbon (-CH3)~13-15

Reactivity and Transformation Pathways of 2,2 2 Furylmethylene Bis 5 Methylfuran

Hydrodeoxygenation Processes

Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived molecules by removing oxygen atoms, thereby increasing their energy density and stability for use as fuels. For 2,2'-(2-Furylmethylene)bis(5-methylfuran), HDO is a primary route to produce hydrocarbon alkanes suitable for liquid fuels.

Platinum-based catalysts are highly effective in the hydrodeoxygenation of furanic compounds, including precursors similar to 2,2'-(2-Furylmethylene)bis(5-methylfuran). Research has demonstrated that the HDO of products from the hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) (2-MF) and various aldehydes or ketones can yield high-quality liquid alkanes.

In one study, the HAA product of 5-methylfurfural (B50972) and 2-methylfuran was subjected to hydrodeoxygenation over platinum supported on carbon (Pt/C) and platinum supported on titanium oxide (Pt/TiO2). This process successfully yielded a mixture of C9-C16 alkanes with a remarkable yield of 92.1%. mdpi.com Similarly, the HDO of HAA products from 2-methylfuran and butanal or 5-hydroxymethylfurfural (B1680220) over platinum-carbon and platinum-alumina catalysts resulted in a 96.5% yield of liquid alkanes. mdpi.com These findings underscore the efficacy of platinum-supported catalysts in converting complex furanic structures into fuel-grade hydrocarbons. The process involves the hydrogenation of the furan (B31954) rings, followed by hydrogenolysis and dehydration steps to remove oxygen and create a saturated hydrocarbon backbone.

Table 1: Hydrodeoxygenation of Furanic Compounds to Alkanes

Furanic Precursor Catalyst Product Yield
HAA product of 5-methylfurfural and 2-methylfuran Pt/C, Pt/TiO2 C9-C16 Alkanes 92.1%
HAA product of 2-methylfuran and butanal/5-hydroxymethylfurfural Pt/C, Pt/Al2O3 Liquid Alkanes 96.5%
HAA product of 2-methylfuran and cyclopentanone Ni/SiO2 Aviation Kerosene 93% nih.gov

This table presents data on the conversion of various furanic precursors to alkanes through hydrodeoxygenation.

Studies on related furanic compounds have shown that Pd/C can effectively catalyze the hydrogenation of the furan ring. For instance, in the catalytic transfer hydrogenation of furfural (B47365), bimetallic copper-palladium catalysts have been shown to produce 2-methylfuran (2-MF) and 2-methyltetrahydrofuran (B130290) (2-MTHF). nih.gov By adjusting the ratio of palladium in the catalyst, the selectivity can be shifted between the partially hydrogenated product (2-MF) and the fully saturated ring product (2-MTHF). nih.gov This indicates that palladium plays a significant role in the saturation of the furan ring. While specific studies focusing solely on the selective hydrogenation of the furan rings in 2,2'-(2-Furylmethylene)bis(5-methylfuran) using Pd/C are less common, the established reactivity of Pd/C with simpler furanics suggests its potential for this transformation. The selective hydrogenation of the furan rings in 2,2'-(2-Furylmethylene)bis(5-methylfuran) would lead to the formation of its tetrahydrofuranic analogue, a valuable intermediate in itself.

Role as a Chemical Intermediate in Furanic Chemical Synthesis

2,2'-(2-Furylmethylene)bis(5-methylfuran) serves as a pivotal chemical intermediate in the synthesis of larger, more complex molecules from biomass. Its formation, typically through the acid-catalyzed hydroxyalkylation/alkylation of 2-methylfuran and furfural, is a key step in carbon-chain extension strategies aimed at producing molecules in the diesel and jet fuel range. mdpi.com

The synthesis of this C15 furanic compound is a prime example of building larger molecules from smaller, readily available biomass-derived platform chemicals. mdpi.com Once synthesized, 2,2'-(2-Furylmethylene)bis(5-methylfuran) can be further upgraded through processes like the aforementioned hydrodeoxygenation to produce high-density fuels. nih.gov Its role as an intermediate is crucial because it bridges the gap between simple C5 and C6 sugars derived from lignocellulose and the C8-C16 hydrocarbons that constitute conventional liquid fuels. The ability to efficiently synthesize and then convert this intermediate is a cornerstone of modern biorefinery concepts.

Derivatives and Analogues of 2,2 2 Furylmethylene Bis 5 Methylfuran

Oligomeric Products from Furfuryl Alcohol and Related Furanic Reactants

Furfuryl alcohol, an organic compound derived from the dehydration of sugars, serves as a primary monomer for the synthesis of furan (B31954) resins. wikipedia.org Its polymerization is typically an acid-catalyzed polycondensation process that results in a complex mixture of oligomeric and polymeric products. acs.org The reaction is sensitive to side reactions, notably the opening of the furan ring, which can introduce carbonyl species into the polymer structure. mdpi.com The distribution of compounds within the resulting resin varies significantly depending on the manufacturing conditions. researchgate.net

The initial stages of this acid-catalyzed transformation involve the formation of various oligomers. osti.gov The process is thermodynamically and kinetically complex, leading to a range of structures, including dimers and trimers with different linkages. osti.gov

The characterization of the oligomers formed from furfuryl alcohol has been a subject of detailed spectroscopic analysis. High-resolution 1H and 13C NMR spectroscopy are crucial tools for elucidating the structures of these products. researchgate.net Through these methods, various linkages between the furan units have been identified.

Studies combining quantitative measurements with density functional theory (DFT) calculations have shown that the formation of a dimer with a terminal CH2OH group is both kinetically and thermodynamically favored. osti.gov Gas chromatography coupled with mass spectrometry (GC/MS) has been employed to identify specific oligomers in reaction mixtures, revealing the presence of multiple dimeric and trimeric species. researchgate.net

The primary repeating unit found in poly(furfuryl alcohol) resins consists of furfuryl units linked by methylene (B1212753) bridges. mdpi.com However, other structures, including those with ether linkages, are also present, particularly in the early stages of polymerization. mdpi.com The analysis of resins prepared under different conditions, such as in the presence of water, shows variations in the resulting structures, with an increased presence of ketonic derivatives like enols and ketals. mdpi.com

Table 1: Identified Oligomeric Compounds from Furfuryl Alcohol Polymerization

Compound Type Linkage Type Analytical Method
Dimer Methylene bridge NMR, GC/MS
Dimer Ether bridge NMR
Dimer OH-carbon bridge DFT Calculation
Trimer Methylene bridge GC/MS

The formation of bis(methylfuran) derivatives, such as the title compound 2,2'-(2-Furylmethylene)bis(5-methylfuran), typically involves the reaction of a furan compound with an aldehyde or ketone. For instance, the synthesis of 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) is achieved through the reaction of 2-methylfuran (B129897) with furfural (B47365). nih.gov This type of reaction falls under the category of hydroxyalkylation/alkylation.

Various catalysts have been explored to facilitate this synthesis, demonstrating different levels of activity and stability. nih.gov The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired bis(furan) product. nih.gov

Table 2: Synthesis of 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) from 2-Methylfuran and Furfural

Molar Ratio (2-MF/Furfural) Catalyst Temperature (°C) Time (h) Yield (%) Reference
2.0 PTNT 50 4 50 nih.gov
2.0 Nafion-212 50 2 75 nih.gov

Data adapted from a study on the conversion of methylfuran. nih.gov

Functionalization and Chemical Modification of Related Furanic Structures

Furanic compounds, including furfuryl alcohol and its derivatives, are versatile platforms for chemical synthesis due to the reactivity of the furan ring and its substituents. researchgate.net A variety of chemical modifications can be performed to produce value-added chemicals.

Hydrogenation: The furan ring and its side chains can be hydrogenated. For example, the hydrogenation of furfural can yield furfuryl alcohol, 2-methylfuran (2-MF), or tetrahydrofurfuryl alcohol (THFA), depending on the catalyst and reaction conditions. researchgate.netresearchgate.net The selective hydrogenation of the carbonyl group in furfural is a primary route to producing furfuryl alcohol. researchgate.net Further hydrogenation can lead to ring saturation.

Hydroxymethylation: Functional groups can be added to the furan ring. The hydroxymethylation of furfuryl alcohol derivatives, for instance, can produce 2,5-bis(hydroxymethyl)furan (BHMF) derivatives, which are valuable monomers for polyesters. frontiersin.orgncsu.edu

Ring-Opening: Under certain conditions, such as hydrolysis, the furan ring can be opened. Furfuryl alcohol can be hydrolyzed to produce levulinic acid. wikipedia.org This reaction is a key transformation in biomass conversion pathways. Similarly, the hydrolysis of a 5-methylfuran-2-yl moiety can yield a 2,5-dioxopentanyl structure, which is useful in bio-orthogonal ligation reactions. nih.gov

Etherification: The hydroxyl group of furfuryl alcohol can undergo etherification with alkyl or aryl halides. wikipedia.org

These functionalization reactions highlight the potential to create a wide array of derivatives from simple furanic precursors, expanding their applications in materials science and chemical synthesis.

Catalytic Systems for 2,2 2 Furylmethylene Bis 5 Methylfuran Synthesis and Conversion

Heterogeneous Acid Catalysts

Heterogeneous acid catalysts are favored for their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling. Several classes of solid acid catalysts have demonstrated efficacy in the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran).

Metal Oxide Catalysts (e.g., Tungsten Oxide, Molybdenum Oxide)

While specific research focusing solely on the use of tungsten oxide and molybdenum oxide for the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is not extensively detailed in the reviewed literature, the broader application of metal oxides in furan (B31954) chemistry is well-documented. Molybdenum-based catalysts, for instance, have been identified as highly selective for the deoxygenation of furanic compounds. researchgate.net Their application in the condensation of 2-methylfuran (B129897) and furfural (B47365) is an area of potential research. The acidic properties of these metal oxides are crucial for catalyzing the C-C bond formation required in the synthesis of the target molecule.

Ion-Exchange Resins (e.g., Nafion, Amberlyst)

Ion-exchange resins, particularly those with strong acidic functionalities, have proven to be effective catalysts for the HAA of 2-methylfuran and furfural. Nafion, a perfluorinated sulfonic acid resin, is noted for its high catalytic activity and stability. nih.gov Research has shown that Nafion-212 resin can effectively catalyze the reaction between 2-methylfuran and furfural, with catalyst loading, temperature, and reaction time being significant factors influencing the yield of the desired product. nih.gov

Amberlyst resins, which are styrene-divinylbenzene copolymers with sulfonic acid groups, are also widely used. rsc.org While they have shown catalytic activity, some studies suggest that their performance can be surpassed by other solid acids, such as those derived from lignosulfonate, which may exhibit higher acid strength. researchgate.net

Table 1: Performance of Ion-Exchange Resins in the Synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran)
CatalystReactantsTemperature (°C)Time (h)Yield of C15 Product (%)Reference
Nafion-2122-Methylfuran and FurfuralNot SpecifiedNot SpecifiedHigh activity and stability reported nih.gov
Amberlyst-152-Methylfuran and FurfuralNot SpecifiedNot SpecifiedActive, but potentially lower selectivity than other solid acids researchgate.net

Carbonaceous Solid Acid Catalysts

Carbonaceous solid acid catalysts, particularly those derived from biomass sources like lignin (B12514952) and humins, represent a sustainable and cost-effective option. rsc.org These materials are functionalized with sulfonic acid groups to create active sites for acid catalysis. Research has demonstrated that catalysts derived from sodium lignosulfonate and formaldehyde (B43269) can exhibit superior activity and selectivity compared to commercial resins like Amberlyst. rsc.orgresearchgate.net Under optimized conditions, a yield of 89% for 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) has been achieved with these catalysts. researchgate.net Similarly, humins, a byproduct of carbohydrate dehydration, can be transformed into effective carbonaceous solid acid catalysts through low-temperature pyrolysis and sulfonation, achieving a product yield of 64.2% at 323 K. rsc.orgresearchgate.net

Table 2: Performance of Carbonaceous Solid Acid Catalysts in the Synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran)
Catalyst SourceCatalyst DescriptionTemperature (K)Yield of C15 Product (%)Reference
Sodium Lignosulfonate and FormaldehydeLF ResinNot Specified89 researchgate.net
HuminSulfonated Carbonaceous Catalyst32364.2 researchgate.net

Fibrous Silica-Supported Heteropoly Acid-Functionalized Ionic Liquids

A novel class of heterogeneous catalysts involves the immobilization of heteropoly acids and ionic liquids on a solid support like fibrous nano-silica (FNS). researchgate.net These catalysts combine the strong acidity of heteropoly acids with the unique properties of ionic liquids and the high surface area of the support. A study on the cross-condensation of 2-methylfuran (2-MF) and 5-methylfurfural (B50972) (5-MF) to produce a C16 fuel precursor using a fibrous nano-silica supported heteropoly acid-functionalized ionic liquid (FNS-ILHPW) catalyst reported a high yield of 95%. researchgate.net This demonstrates the potential of such systems for efficient C-C coupling of furanic compounds.

Homogeneous Acid Catalysts (e.g., Formic Acid, Sulfuric Acid)

Homogeneous acid catalysts, such as mineral acids, are also effective for the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran). While their separation from the product can be more challenging compared to heterogeneous catalysts, they often exhibit high activity. Both formic acid and sulfuric acid have been successfully employed to catalyze the HAA reaction between 2-methylfuran and furfural. researchgate.net

Table 3: Performance of Homogeneous Acid Catalysts in the Synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran)
CatalystReactantsYield of C15 Product (%)Reference
Sulfuric Acid2-Methylfuran and Furfural94.6 researchgate.net
Formic Acid2-Methylfuran and Furfural88.9 researchgate.net

Noble Metal Catalysts for Hydrodeoxygenation (e.g., Pd/C, Pt-supported)

Following the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran), the next crucial step in producing transportation fuels is its conversion via hydrodeoxygenation (HDO). This process removes oxygen atoms from the molecule, increasing its energy density and creating a hydrocarbon structure suitable for fuel applications. Noble metal catalysts are highly effective for this transformation.

Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation and HDO reactions. nih.gov It can be used in combination with an acid co-catalyst to facilitate the conversion of the HAA product to diesel-range alkanes. nih.gov

Platinum-supported catalysts are also highly efficient for the HDO of furanic compounds. nih.govresearchgate.net For instance, the HAA product of 2-methylfuran and furfural can be hydrogenated over a Pd/C catalyst and subsequently hydrodeoxygenated over a platinum-loaded solid-acid catalyst, such as Pt/zirconium phosphate (B84403) (Pt/ZrP). nih.gov This two-step process has been shown to achieve a high carbon yield of diesel (94%) and C15 hydrocarbons (75%). nih.gov Platinum supported on other materials like carbon and titanium oxide has also been used for the HDO of related furanic compounds, resulting in high yields of C9-C16 alkanes. researchgate.net

Table 4: Performance of Noble Metal Catalysts in the Hydrodeoxygenation of the HAA Product of 2-Methylfuran and Furfural
CatalystProcessProductYieldReference
Pd/C and Pt/ZrPHydrogenation and HydrodeoxygenationDiesel and C15 Hydrocarbons94% carbon yield of diesel, 75% carbon yield of C15 hydrocarbons nih.gov
Platinum supported on carbon/titanium oxideHydrodeoxygenationC9-C16 Alkanes92.1% researchgate.net

Table of Chemical Compounds

Compound Name
2,2'-(2-Furylmethylene)bis(5-methylfuran)
2-Methylfuran
5-Methylfurfural
Amberlyst
Formic Acid
Furfural
Molybdenum Oxide
Nafion
Palladium on carbon (Pd/C)
Platinum
Sulfuric Acid
Tungsten Oxide
Zirconium phosphate

Computational Chemistry and Theoretical Studies on Furanic Methylenebis Compounds

Quantum Chemical Investigations of Reaction Mechanisms

The formation of 2,2'-(2-Furylmethylene)bis(5-methylfuran) typically proceeds through an acid-catalyzed condensation reaction between furfural (B47365) and two molecules of 2-methylfuran (B129897). Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the step-by-step mechanism of this transformation.

The reaction is initiated by the protonation of the carbonyl oxygen of furfural, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the electron-rich furan (B31954) ring of 2-methylfuran at the C5 position, which is the most nucleophilic site, on the activated carbonyl carbon. This step leads to the formation of a furfuryl alcohol intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. This carbocation is then attacked by a second molecule of 2-methylfuran, again at the C5 position, to yield the final product after deprotonation.

Table 1: Postulated Reaction Steps in the Formation of 2,2'-(2-Furylmethylene)bis(5-methylfuran)

StepDescriptionKey Intermediate
1 Protonation of furfural's carbonyl oxygen.Protonated furfural
2 Nucleophilic attack by 2-methylfuran (at C5).Furfuryl alcohol intermediate
3 Protonation of the hydroxyl group.Protonated furfuryl alcohol
4 Elimination of a water molecule.Resonance-stabilized carbocation
5 Nucleophilic attack by a second 2-methylfuran molecule (at C5).Protonated final product
6 Deprotonation.2,2'-(2-Furylmethylene)bis(5-methylfuran)

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a powerful conceptual framework for understanding chemical reactivity. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. This theory has been successfully applied to various organic reactions, including those involving furan derivatives.

In the context of furanic compounds, MEDT can be used to analyze their reactivity in electrophilic substitution and cycloaddition reactions. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The methyl groups in 2-methylfuran further enhance the electron density of the ring, increasing its nucleophilicity.

MEDT studies on Diels-Alder reactions of furan have shown that the electronic structure of the furan derivative dictates its reactivity. researchgate.netnih.gov Conceptual DFT indices derived from MEDT, such as the global electrophilicity and nucleophilicity indices, can quantify the electron-donating or electron-accepting power of the reactants. For the formation of 2,2'-(2-Furylmethylene)bis(5-methylfuran), an MEDT analysis would likely show a high nucleophilicity for 2-methylfuran, facilitating its attack on the electrophilically activated furfural.

The analysis of the Electron Localization Function (ELF), a key tool in MEDT, can provide a detailed picture of the bonding changes along the reaction pathway, identifying the regions where bond formation and breaking occur.

Table 2: Conceptual DFT Indices for Reactivity Analysis

IndexDescriptionRelevance to Furan Chemistry
Electrophilicity Index (ω) Measures the ability of a molecule to accept electrons.Useful for quantifying the electrophilic character of activated furfural.
Nucleophilicity Index (N) Measures the ability of a molecule to donate electrons.Quantifies the strong nucleophilic character of 2-methylfuran.
Parr Functions Indicate the most electrophilic and nucleophilic sites within a molecule.Predicts that the C5 position of 2-methylfuran is the most reactive site for nucleophilic attack.

Theoretical Approaches for Understanding Furan Ring Reactivity and Stability

The reactivity and stability of the furan rings in 2,2'-(2-Furylmethylene)bis(5-methylfuran) are governed by a combination of electronic and structural factors. Theoretical chemistry provides a range of methods to understand these properties.

Aromaticity and Resonance Energy: The furan ring is aromatic, but its resonance energy is lower than that of benzene, making it more reactive and susceptible to ring-opening reactions under certain conditions. The presence of methyl substituents on the furan rings in the target molecule is expected to increase their stability through hyperconjugation.

Substituent Effects: The methyl groups at the C5 positions are electron-donating, which increases the electron density of the furan rings and enhances their reactivity towards electrophiles. The methylene (B1212753) bridge that links the furan rings can also influence their electronic properties through steric and electronic effects.

Computational Spectroscopy: Theoretical calculations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, can be compared with experimental data to validate the computed molecular structure and electronic environment.

Pyrolysis and Decomposition Pathways: Quantum chemical studies on the pyrolysis of furan and its derivatives, such as 2-methylfuran, have revealed complex reaction networks involving hydrogen atom transfer, ring-opening, and the formation of various smaller molecules. researchgate.netrsc.org These studies indicate that the stability of the furan ring is a critical factor in the thermal behavior of these compounds. While the methylene bridge in 2,2'-(2-Furylmethylene)bis(5-methylfuran) may influence its decomposition pathways, the fundamental principles of furan ring pyrolysis would still be applicable.

Table 3: Theoretical Methods for Furan Ring Analysis

Theoretical MethodApplicationInsights Gained
Density Functional Theory (DFT) Geometry optimization, reaction mechanism studies, calculation of electronic properties.Provides detailed information on bond lengths, angles, activation energies, and charge distribution.
Ab initio methods (e.g., MP2, CCSD(T)) High-accuracy energy calculations.Offers benchmark data for calibrating DFT methods and provides highly accurate energetic information.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density topology.Characterizes the nature of chemical bonds and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis Study of charge transfer and orbital interactions.Elucidates hyperconjugative and resonance effects that influence stability and reactivity.

Advanced Research Applications in Sustainable Chemistry

Biomass Valorization and Lignocellulosic Feedstock Utilization

The valorization of lignocellulosic biomass is the process of converting this complex raw material, which is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952), into higher value products. nih.govmdpi.com A critical pathway in this process is the conversion of the carbohydrate fractions (cellulose and hemicellulose) into furan-based platform chemicals. researchgate.net Specifically, the C5 sugars (like xylose) from hemicellulose are dehydrated to produce furfural (B47365), while C6 sugars (like glucose) from cellulose yield 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.neturfu.ru

These primary furans serve as versatile building blocks for a range of other chemicals. The synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is a prime example of biomass valorization, as it involves the strategic combination of two biomass-derived furans: furfural and 2-methylfuran (B129897) (which is itself produced from the hydrogenation of furfural). mdpi.com This reaction, a hydroxyalkylation/alkylation (HAA), effectively upgrades lower molecular weight platform chemicals into a more complex, higher carbon-number molecule. mdpi.com

Research has demonstrated efficient catalytic systems for this conversion. For instance, using catalysts derived from sodium lignosulfonate and formaldehyde (B43269), a yield of 89% for 2,2'-(2-Furylmethylene)bis(5-methylfuran) has been achieved. mdpi.com Another study utilizing N-butyl, N-butyl sulfonic acid bisulfate imidazole (B134444) ionic liquids reported yields as high as 92%. mdpi.com These findings highlight an effective route to channel carbon from lignocellulosic raw materials into a specific, value-added chemical intermediate.

Table 1: Catalytic Synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran)

Catalyst Type Precursors Reported Yield
LF Resin (from sodium lignosulfonate and formaldehyde) 2-methylfuran, Furfural 89%

Development of Renewable Liquid Fuels and Biofuel Precursors

A major goal of biorefining is the production of "drop-in" liquid transportation fuels that are compatible with existing infrastructure. Furanic compounds are promising precursors for such fuels due to their chemical structure, which can be catalytically converted to hydrocarbons.

2,2'-(2-Furylmethylene)bis(5-methylfuran) is a key intermediate in the synthesis of advanced biofuels. Its formation represents a crucial carbon-carbon bond-forming step, creating a larger molecule with a carbon number that falls within the range of diesel and jet fuels. This strategy addresses a significant challenge in biofuel production: efficiently increasing the carbon chain length of biomass-derived molecules.

The molecular formula of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is C15H14O3, making it an ideal C15 platform intermediate. chemspider.com The pathway from biomass to C15 hydrocarbons involves several steps:

Hydrolysis of lignocellulosic biomass to release C5 sugars.

Dehydration of C5 sugars to produce furfural.

A portion of the furfural is hydrogenated to form 2-methylfuran. mdpi.com

Furfural and 2-methylfuran undergo a catalyzed hydroxyalkylation/alkylation reaction to form the C15 intermediate, 2,2'-(2-Furylmethylene)bis(5-methylfuran). mdpi.com

The final step involves the hydrodeoxygenation of this C15 furanic compound to remove the oxygen atoms, resulting in a C15 alkane suitable for use as a diesel or jet fuel component.

This multi-step synthesis demonstrates a targeted approach to producing fuel-range hydrocarbons directly from non-edible biomass resources.

Integration into Biorefinery Concepts for Value-Added Chemicals

The production of 2,2'-(2-Furylmethylene)bis(5-methylfuran) is well-suited for integration into a comprehensive biorefinery model. In such a facility, raw lignocellulosic biomass is fractionated, and different process streams are used to create a variety of products, maximizing the value derived from the feedstock. researchgate.net

An integrated biorefinery could direct the hemicellulose fraction towards furfural production. A portion of this furfural can be sold as a chemical product itself or converted into other derivatives, while another portion is catalytically hydrogenated to 2-methylfuran. mdpi.comresearchgate.net These two internal product streams—furfural and 2-methylfuran—can then be reacted to synthesize 2,2'-(2-Furylmethylene)bis(5-methylfuran). This product can then be directed towards the biofuel production line for hydrodeoxygenation or potentially be used as a precursor for other specialty chemicals and polymers. This integration creates a flexible and economically robust system, where multiple valuable products are generated from a single, renewable feedstock.

Table 2: List of Chemical Compounds

Compound Name
2,2'-(2-Furylmethylene)bis(5-methylfuran)
2-methylfuran
5-hydroxymethylfurfural (HMF)
Cellulose
Formaldehyde
Furfural
Glucose
Hemicellulose
Lignin
Sodium lignosulfonate

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Catalytic Systems

The predominant method for synthesizing 2,2'-(2-Furylmethylene)bis(5-methylfuran) is the acid-catalyzed hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) (2-MF) with furfural (B47365). acs.org While effective, future research is geared towards discovering more sustainable and efficient catalytic systems and pathways.

Current research has investigated a variety of catalysts, including homogeneous mineral acids like sulfuric and formic acid, as well as heterogeneous solid acids. mdpi.comresearchgate.net Solid acid catalysts are particularly promising for industrial applications due to their ease of separation and potential for reuse. Notable examples include cation exchange resins, niobic acid, and zeolites. rsc.orgrsc.org Yields of the desired C15 product have been reported to reach up to 94.6% with sulfuric acid and 92% with certain ionic liquids. mdpi.com

Future explorations could focus on:

Biocatalysis: Drawing inspiration from the scalable conversion of other furanic aldehydes using enzymes like transaminases, biocatalytic routes could offer high selectivity under mild conditions, minimizing byproduct formation and energy consumption. nih.gov

Tandem Reactions: Developing catalytic systems that can convert biomass-derived pentose (B10789219) sugars (like xylose) directly to furfural and then facilitate the subsequent condensation with 2-methylfuran in a one-pot process would significantly streamline production. researchgate.net

Novel Solvent Systems: While solvent-free reactions have been successful, investigating the role of green solvents or biphasic systems could enhance catalyst stability and product separation, addressing the known instability of furan (B31954) compounds under certain conditions. rsc.orgresearchgate.net

Design and Development of Next-Generation Catalysts for Enhanced Selectivity and Yield

The efficiency of the HAA reaction is critically dependent on the catalyst's properties. The design of next-generation catalysts aims to improve yield and selectivity while ensuring long-term stability and recyclability.

Recent advances have highlighted the potential of structured catalysts:

Hierarchical Zeolites: Hierarchical H-Y zeolites, featuring both micropores and mesopores, have demonstrated a ninefold increase in C15 precursor yield compared to their conventional counterparts. acs.org This enhanced performance is attributed to improved accessibility of active sites and balanced Brønsted acidity. acs.orgresearchgate.net

Niobic Acid Catalysts: Niobic acid (NAC), particularly when thermally treated at 400°C, has shown excellent performance, achieving a 90% yield of the C15 precursor. rsc.org Its high activity is linked to strong acidity, water tolerance, and the presence of surface Nb–OH groups that act as Brønsted acid sites. rsc.org Furthermore, these catalysts have demonstrated high stability, being reusable for up to five reaction cycles. rsc.org

Renewable-Source Catalysts: Novel solid acid catalysts derived from renewable resources, such as sulfonated, pyrolyzed humins (degradation products from glucose), or resins made from sodium lignosulfonate, have shown higher activity and efficiency than some commercial resins like Amberlyst 15. mdpi.comresearchgate.net

Future catalyst design should focus on tuning pore topology, controlling the strength and density of acid sites to minimize side reactions like oligomerization, and enhancing hydrothermal stability for long-term industrial operation. researchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran) (C15 Precursor)

Catalyst Reactants Temperature (°C) Time (h) C15 Precursor Yield (%) Source(s)
Sulfuric Acid 2-MF + Furfural N/A N/A 94.6 mdpi.com
Formic Acid 2-MF + Furfural N/A N/A 88.9 mdpi.com
N-butyl Sulfonic Acid Imidazole (B134444) Ionic Liquid 2-MF + Furfural N/A N/A 92 mdpi.com
Niobic Acid (NAC400) 2-MF + Furfural 100 5 90 rsc.org
Hierarchical H-Y Zeolite 2-MF + Furfural 80 5 71.7 acs.org
Parental H-Y Zeolite 2-MF + Furfural 80 5 4.3 acs.org
Cation Exchange Resin (CER) 2-MF + Furfural 55 5 ~96 (Selectivity) semanticscholar.org

In-depth Mechanistic Understanding through Advanced Experimental and Theoretical Techniques

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing more effective catalysts. The HAA reaction is generally understood to proceed via a Brønsted acid-catalyzed pathway. The reaction initiates with the protonation of the carbonyl oxygen of furfural, which increases its electrophilicity. This is followed by an electrophilic substitution reaction, where the electron-rich 2-methylfuran attacks the activated carbonyl carbon. Subsequent dehydration yields the final C15 product. rsc.org

While kinetic models have been developed for specific catalytic systems, significant gaps in knowledge remain. rsc.orgsemanticscholar.org Future research should employ a combination of advanced techniques to build a comprehensive mechanistic picture:

Advanced Spectroscopy: In situ and operando spectroscopic techniques, such as FT-IR and NMR, can be used to identify reaction intermediates and observe the catalyst surface under actual reaction conditions.

Kinetic Studies: Detailed kinetic experiments are needed to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate, helping to validate proposed mechanisms.

Theoretical Modeling: Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state geometries, and the electronic properties of catalysts and intermediates. Such studies have been successfully applied to related furan conversion reactions and would be instrumental in elucidating the precise role of the catalyst's active sites. nih.gov

Scalability and Process Intensification Considerations for Industrial Applications

Translating the synthesis of 2,2'-(2-Furylmethylene)bis(5-methylfuran) from the laboratory to an industrial scale presents significant engineering challenges. Process intensification—the development of innovative equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes—is a key goal. elsevierpure.com

Key considerations for future research include:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as packed-bed or microreactors, can offer superior heat and mass transfer, improved safety, and more consistent product quality. This approach aligns with broader trends in modern chemical manufacturing. elsevierpure.com

Integrated Reaction and Separation: Developing processes where the reaction and product separation occur simultaneously can overcome equilibrium limitations and reduce downstream processing costs. For reactions that produce volatile byproducts, reactive separators like thin-film evaporators could be investigated. elsevierpure.com

Catalyst Stability and Deactivation: Long-term catalyst stability is paramount for commercial viability. Research must focus on understanding and mitigating deactivation mechanisms, such as coking or leaching of active sites, particularly for heterogeneous catalysts. The demonstrated recyclability of niobic acid and zeolite catalysts is a promising step. rsc.orgacs.org

Techno-Economic Analysis (TEA) and Life-Cycle Assessment (LCA): As the technology matures, rigorous TEA and LCA will be essential to evaluate its economic feasibility and environmental footprint compared to conventional fuel production. These analyses will guide further research and development toward commercially viable and sustainable outcomes. energy.gov

By addressing these research directions and overcoming the associated challenges, the chemical community can unlock the potential of 2,2'-(2-Furylmethylene)bis(5-methylfuran) as a key building block in the transition to a bio-based economy.

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